Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate
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Overview
Description
“Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate” (MCAETC) is a chemical compound that belongs to the class of thiophene derivatives. It has a CAS Number of 667435-71-4 and a molecular weight of 252.29 . The IUPAC name for this compound is methyl 2-[(cyanoacetyl)amino]-5-ethyl-3-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for MCAETC is 1S/C11H12N2O3S/c1-3-7-6-8(11(15)16-2)10(17-7)13-9(14)4-5-12/h6H,3-4H2,1-2H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
MCAETC has a molecular weight of 252.29 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications
Fluorescence Properties
Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate, a derivative of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, has been studied for its fluorescence properties. The compound, synthesized using acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, displayed novel fluorescence characteristics (Guo Pusheng, 2009).
Antimicrobial Applications
Research has shown that derivatives of 2-aminothiophene-3-carboxylates, including the methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate, exhibit promising antimicrobial activities. This was demonstrated in a study where various substituted thiophenes were synthesized and their antimicrobial efficacy evaluated (A. Abu‐Hashem, K. Abu-Zied, M. El-Shehry, 2011).
Catalysis and Synthesis Techniques
The compound has been used in studies exploring phase transfer catalysis techniques. These studies focus on the synthesis of amino-thiophene-carboxylates, including methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, using eco-friendly techniques (R. D. Shah, 2011).
Biological Activity
Studies have explored the biological activity of thiophene derivatives. For instance, ethyl 2-amino-5-ethylthiophene-3-carboxylate was used to synthesize novel compounds that showed significant inhibitory activities against certain plants at specific dosages (Tao Wang, C. Zheng, S. Liu, H. Chen, 2010).
Dye Synthesis
The compound's derivatives have been used in the synthesis of dyes, particularly in the textile industry. For instance, specific aminothiophene derivatives were synthesized and used to create monoazo disperse dyes, exhibiting good fastness properties on polyester fabric (O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-3-7-6-8(11(15)16-2)10(17-7)13-9(14)4-5-12/h6H,3-4H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQDACKKEQFRKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC#N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate |
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